molecular formula C9H15ClO2 B12550754 Nonanoyl chloride, 7-oxo- CAS No. 144121-58-4

Nonanoyl chloride, 7-oxo-

Katalognummer: B12550754
CAS-Nummer: 144121-58-4
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: BMJPZMQXSPPXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonanoyl chloride, 7-oxo-, also known as pelargonoyl chloride, is an organic compound with the molecular formula C9H17ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Nonanoyl chloride, 7-oxo-, can be synthesized through several methods. One common method involves the reaction of nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the nonanoic acid is converted to nonanoyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Nonanoyl chloride, 7-oxo-, undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Nonanoyl chloride, 7-oxo-, has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.

    Biology: In biological research, nonanoyl chloride is used to modify biomolecules such as proteins and peptides. This modification can alter the properties of the biomolecules, making them useful for studying biological processes and developing new therapeutic agents.

    Medicine: Nonanoyl chloride derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. These derivatives are synthesized through reactions with various nucleophiles, leading to compounds with diverse biological activities.

    Industry: In the industrial sector, nonanoyl chloride is used in the production of surfactants, lubricants, and plasticizers. .

Wirkmechanismus

The mechanism of action of nonanoyl chloride, 7-oxo-, primarily involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, nonanoyl chloride forms amides through the nucleophilic substitution mechanism. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new carbon-nitrogen bond .

Vergleich Mit ähnlichen Verbindungen

Nonanoyl chloride, 7-oxo-, can be compared with other acyl chlorides such as octanoyl chloride and decanoyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, nonanoyl chloride is unique in its chain length and specific applications. For instance:

These differences in chain length and physical properties influence the specific applications and reactivity of each compound, making nonanoyl chloride, 7-oxo-, a distinct and valuable reagent in various fields of research and industry.

Eigenschaften

CAS-Nummer

144121-58-4

Molekularformel

C9H15ClO2

Molekulargewicht

190.67 g/mol

IUPAC-Name

7-oxononanoyl chloride

InChI

InChI=1S/C9H15ClO2/c1-2-8(11)6-4-3-5-7-9(10)12/h2-7H2,1H3

InChI-Schlüssel

BMJPZMQXSPPXPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCCCCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.